Cas no 823218-50-4 (N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide)

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative with a pivalamide functional group, offering distinct reactivity for synthetic applications. The presence of both fluorine and iodine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the iodine's high leaving-group propensity. The pivalamide group provides steric protection, improving stability during transformations. This compound is particularly valuable in pharmaceutical and agrochemical research as a versatile intermediate for constructing complex heterocyclic frameworks. Its well-defined structure and reactivity profile make it a reliable building block for targeted synthesis, enabling precise modifications in drug discovery and material science applications.
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide structure
823218-50-4 structure
Product Name:N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
CAS No:823218-50-4
MF:C10H12FIN2O
MW:322.117958068848
MDL:MFCD16628213
CID:694529
PubChem ID:329771180
Update Time:2025-05-20

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-(5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl-
    • (E)-METHYL 3-(2-AMINO-5-METHYLPYRIDIN-3-YL)-ACRYLATE
    • N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
    • n-(5-fluoro-3-iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
    • MFCD16628213
    • FT-0681928
    • N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
    • 823218-50-4
    • SCHEMBL5218067
    • DTXSID50594025
    • AKOS015910124
    • N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, AldrichCPR
    • KLZLMQFUCCKANF-UHFFFAOYSA-N
    • BS-42531
    • YHB21850
    • DB-298466
    • MDL: MFCD16628213
    • Inchi: 1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
    • InChI Key: KLZLMQFUCCKANF-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CN=C1NC(C(C)(C)C)=O)F

Computed Properties

  • Exact Mass: 321.99784g/mol
  • Monoisotopic Mass: 321.99784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42Ų

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide Suppliers

Amadis Chemical Company Limited
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(CAS:823218-50-4)N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
Order Number:A1180301
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:44
Price ($):634.0
Email:sales@amadischem.com

Additional information on N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

N-(5-Fluoro-3-Iodopyridin-2-Yl)Pivalamide: A Comprehensive Overview

The compound N-(5-Fluoro-3-Iodopyridin-2-Yl)Pivalamide (CAS No. 823218-50-4) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with fluorine and iodine atoms, along with a pivalamide group. The pyridine ring serves as the core framework, while the fluorine and iodine substituents introduce electronic and steric effects that enhance its reactivity and functionality.

Recent studies have highlighted the potential of N-(5-Fluoro-3-Iodopyridin-2-Yl)Pivalamide in the development of novel drug delivery systems. Its ability to act as a versatile building block in organic synthesis has made it a valuable compound in the creation of bioactive molecules. Researchers have demonstrated that the pivalamide group can be easily modified to introduce additional functional groups, enabling the design of highly specific ligands for drug targeting.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent amide formation. The presence of fluorine and iodine substituents on the pyridine ring plays a critical role in directing the reaction pathways, ensuring high yields and selectivity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the production process, making it more efficient and environmentally friendly.

The application of N-(5-Fluoro-3-Iodopyridin-2-Yl)Pivalamide extends beyond pharmaceuticals. It has shown promise in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable covalent bonds with various monomers makes it an ideal candidate for creating high-performance materials with tailored properties. Recent research has focused on its use in creating self-healing polymers, which have potential applications in aerospace and automotive industries.

From a structural perspective, the pyridine ring in this compound provides aromatic stability, while the fluorine and iodine substituents introduce both electron-withdrawing and electron-donating effects. This balance of electronic properties makes the compound highly versatile in different chemical environments. The pivalamide group, on the other hand, contributes to the molecule's solubility and bioavailability, making it suitable for pharmaceutical applications.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of N-(5-Fluoro-3-Iodopyridin-2-Yl)Pivalamide in various chemical reactions with greater accuracy. By using quantum mechanical models, scientists can now design more efficient synthetic pathways and predict potential side reactions before conducting experiments. This has significantly accelerated the development process for new compounds based on this structure.

In conclusion, N-(5-Fluoro-3-Iodopyridin-2-Yl)Pivalamide (CAS No. 823218-50-4) is a versatile compound with wide-ranging applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure, combined with recent advancements in synthetic techniques and computational modeling, positions it as a key player in future innovations across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:823218-50-4)N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
A1180301
Purity:99%
Quantity:1g
Price ($):634.0
Email